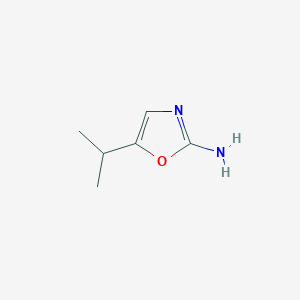

5-Isopropyloxazol-2-amine

Description

5-Isopropyloxazol-2-amine (CAS: 65283-97-8) is a heterocyclic compound featuring an oxazole core substituted with an isopropyl group at position 5 and an amine group at position 2. Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.14 g/mol . Key physical properties include:

- Solubility: Typically prepared in dimethyl sulfoxide (DMSO) or ethanol for experimental use.

- Storage: Stable at 2–8°C under inert conditions.

Properties

IUPAC Name |

5-propan-2-yl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJSYXHWCOVXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyloxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly conditions and reagents to ensure sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyloxazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Isopropyloxazol-2-amine is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.

Applications in Medicinal Chemistry

1. Drug Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests that it may exhibit similar pharmacological effects. Research has indicated its potential role in inhibiting specific enzymes or receptors involved in disease processes, including cancer and infectious diseases.

2. Antimicrobial Activity

Studies have shown that compounds containing oxazole rings can possess antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Applications in Biochemistry

1. Protein Labeling and Crosslinking

This compound can be utilized as a crosslinker in protein chemistry. Its amine group allows for conjugation with various biomolecules, facilitating the study of protein interactions and structures. This application is crucial in understanding cellular mechanisms and developing therapeutic strategies targeting specific proteins.

2. Enzyme Inhibition Studies

The compound's ability to interact with enzyme active sites makes it valuable in enzyme inhibition studies. By modifying the structure of this compound, researchers can create analogs that may serve as potent inhibitors of enzymes implicated in metabolic pathways.

Applications in Materials Science

1. Synthesis of Functional Materials

This compound can be employed in the synthesis of novel materials with tailored properties. Its chemical reactivity allows it to participate in polymerization reactions, leading to the development of materials with specific mechanical or thermal properties.

2. Coatings and Adhesives

The compound's stability and adhesion properties make it suitable for use in coatings and adhesives. Research into its formulation could lead to advancements in protective coatings that require durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Case Study 2: Protein Interaction Analysis

In another study, researchers utilized this compound as a crosslinker to analyze protein interactions within cell membranes. The findings provided insights into membrane dynamics and protein organization, highlighting its utility in biochemistry research.

Mechanism of Action

The mechanism of action of 5-Isopropyloxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit fibroblast proliferation and migration, which is relevant in the context of anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-isopropyloxazol-2-amine and related compounds:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The isopropyl group in this compound increases hydrophobicity (logP ~1.2) compared to pyridine-substituted analogs (logP ~0.5), which may improve blood-brain barrier penetration .

- Stability : Sulfonylphenyl derivatives (e.g., CAS 1177318-35-2) show enhanced thermal stability due to the electron-withdrawing sulfonyl group .

Biological Activity

5-Isopropyloxazol-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is known to contribute to various biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antiviral , anticancer , and anti-inflammatory properties. Notable findings include:

- Antiviral Activity : In vitro studies have shown that compounds with similar structures exhibit significant inhibition of viral replication, particularly against herpes simplex virus (HSV) types. For instance, derivatives of oxazole have been reported to inhibit HSV-1 replication in cultured cells .

- Anticancer Activity : Several studies highlight the potential of oxazole derivatives in cancer therapy. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through modulation of signaling pathways .

- Anti-inflammatory Effects : Research indicates that oxazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds similar to this compound have shown promising results as selective COX inhibitors with potential applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of oxazole derivatives found that compounds similar to this compound significantly reduced viral load in infected cell lines. The mechanism was attributed to the inhibition of viral entry and replication processes. The most effective compounds showed IC50 values in the low micromolar range .

Case Study 2: Anticancer Potential

Another study evaluated the anticancer potential of a series of oxazole derivatives, including this compound. The results indicated that these compounds induced apoptosis in MCF7 breast cancer cells through the activation of caspase pathways. The study provided evidence that these compounds could be developed as novel anticancer agents .

Table 1: Biological Activities of Oxazole Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Targeted Pathway |

|---|---|---|---|

| This compound | Antiviral | 5.0 | Viral replication inhibition |

| SCM9 | Anticancer | 10.0 | Apoptosis induction via caspase pathway |

| SCM5 | Anti-inflammatory | 4.5 | COX inhibition |

Table 2: Summary of In Vitro Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.